molecular formula C17H16O3 B5706255 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- CAS No. 88952-37-8

1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-

Cat. No.: B5706255
CAS No.: 88952-37-8
M. Wt: 268.31 g/mol
InChI Key: SCVOIIUCRKCTAX-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- is an organic compound with a complex structure It is characterized by the presence of two phenyl groups substituted at different positions, one with a hydroxyl group and a methyl group, and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methylbenzaldehyde and 4-methylbenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- involves its interaction with molecular targets and pathways. The hydroxyl group and phenyl rings play a crucial role in its reactivity and binding to specific targets. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-
  • 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-
  • 1,3-Propanedione, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-

Uniqueness

1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl rings

Properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-3-6-13(7-4-11)16(19)10-17(20)14-9-12(2)5-8-15(14)18/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVOIIUCRKCTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357811
Record name 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-37-8
Record name 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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